7Z,11Z,14E-eicosatrienoic acid
CAS No.: 81861-75-8
Cat. No.: VC1812964
Molecular Formula: C20H34O2
Molecular Weight: 306.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 81861-75-8 |
|---|---|
| Molecular Formula | C20H34O2 |
| Molecular Weight | 306.5 g/mol |
| IUPAC Name | (7Z,11Z,14E)-icosa-7,11,14-trienoic acid |
| Standard InChI | InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,13-14H,2-5,8,11-12,15-19H2,1H3,(H,21,22)/b7-6+,10-9-,14-13- |
| Standard InChI Key | PTZVBFWVXXLKST-RLCBDCDRSA-N |
| Isomeric SMILES | CCCCC/C=C/C/C=C\CC/C=C\CCCCCC(=O)O |
| SMILES | CCCCCC=CCC=CCCC=CCCCCCC(=O)O |
| Canonical SMILES | CCCCCC=CCC=CCCC=CCCCCCC(=O)O |
Introduction
Chemical Properties and Structure
7Z,11Z,14E-eicosatrienoic acid features a 20-carbon chain with three double bonds and a carboxylic acid functional group. The molecule has specific stereochemistry with cis (Z) configuration at positions 7 and 11, while featuring a trans (E) configuration at position 14. This unique arrangement of double bonds contributes to its distinctive three-dimensional structure and biochemical properties.
Physical and Chemical Properties
The fundamental properties of 7Z,11Z,14E-eicosatrienoic acid are summarized in Table 1.
Table 1: Physical and Chemical Properties of 7Z,11Z,14E-Eicosatrienoic Acid
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₃₄O₂ |
| Molecular Weight | 306.5 g/mol |
| Physical State | Liquid |
| Appearance | Colorless to pale yellow oil |
| Solubility | Insoluble in water; soluble in organic solvents |
| Standard InChI | InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,13-14H,2-5,8,11-12,15-19H2,1H3,(H,21,22)/b7-6+,10-9-,14-13- |
| Standard InChIKey | PTZVBFWVXXLKST-RLCBDCDRSA-N |
| SMILES | CCCCC/C=C/C/C=C\CC/C=C\CCCCCC(=O)O |
The chemical structure features a carboxylic acid group (-COOH) at one end of the carbon chain, with three double bonds positioned at carbons 7, 11, and 14. The geometry of these double bonds is critical to the compound's functional properties, with Z (cis) configurations at positions 7 and 11, and an E (trans) configuration at position 14 .
Nomenclature and Identifiers
The compound is known by several names and identifiers in scientific literature and commercial databases, facilitating cross-referencing across different research platforms.
Systematic Names and Synonyms
Table 2: Nomenclature and Identifiers
| Identifier Type | Value |
|---|---|
| IUPAC Name | (7Z,11Z,14E)-icosa-7,11,14-trienoic acid |
| Common Synonyms | Bis-homo-columbinic acid |
| CAS Registry Number | 81861-75-8 |
| PubChem CID | 5312535 |
| LIPID MAPS ID | LMFA01030385 |
The primary IUPAC name, (7Z,11Z,14E)-icosa-7,11,14-trienoic acid, systematically describes the structure by indicating the positions and configurations of the double bonds within the 20-carbon chain. The synonym "bis-homo-columbinic acid" is also frequently used in scientific literature and commercial listings .
Analytical Identification
Modern analytical techniques are essential for the accurate identification and quantification of 7Z,11Z,14E-eicosatrienoic acid in biological samples and research settings.
Mass Spectrometry Analysis
Mass spectrometry represents a crucial analytical technique for the identification and quantification of 7Z,11Z,14E-eicosatrienoic acid. The Skyline software package has been utilized for targeted small molecule analysis of various metabolites, including fatty acids like 7Z,11Z,14E-eicosatrienoic acid. This software allows for cross-platform LC-MS method creation and data analysis, supporting both targeted and high-resolution approaches .
The workflow typically involves:
-
Creating molecule lists containing the compound of interest
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Importing into analysis software like Skyline
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Exporting an instrument acquisition method
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Importing raw data for analysis and quantification
These analytical approaches are particularly valuable for metabolomics studies that aim to identify biomarkers or examine metabolic profiles in various biological contexts .
Biological Significance and Research Findings
Relationship to Metabolic Processes
Related Compounds and Isomers
Several isomers of eicosatrienoic acid exist, differing in the position and configuration of their double bonds. These variations significantly impact their biological properties and functions.
Comparison with Other Eicosatrienoic Acid Isomers
Table 3: Comparison of Eicosatrienoic Acid Isomers
| Isomer | Double Bond Positions | Configuration | CAS Number | Key Distinction |
|---|---|---|---|---|
| 7Z,11Z,14E-Eicosatrienoic acid | 7, 11, 14 | Z, Z, E | 81861-75-8 | Trans configuration at position 14 |
| 7Z,11Z,14Z-Eicosatrienoic acid | 7, 11, 14 | Z, Z, Z | 107167-33-9 | All-cis configuration; also known as Dihomopinolenic acid |
| 11Z,14Z,17Z-Eicosatrienoic acid | 11, 14, 17 | Z, Z, Z | 17046-59-2 | Omega-3 fatty acid; also known as Bishomo-alpha-linolenic acid |
The closely related isomer 7Z,11Z,14Z-eicosatrienoic acid (Dihomopinolenic acid) differs only in the configuration of the double bond at position 14, which is Z (cis) rather than E (trans). This subtle difference can significantly affect the three-dimensional structure and consequently the biological activity of the molecule .
Another notable isomer is 11Z,14Z,17Z-eicosatrienoic acid, which has its double bonds at different positions (11, 14, and 17) and is classified as an omega-3 fatty acid. This compound is also known as Bishomo-alpha-linolenic acid and has distinct biological properties compared to 7Z,11Z,14E-eicosatrienoic acid .
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